molecular formula C18H18N4O6S2 B2969361 (E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 1321914-49-1

(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2969361
CAS No.: 1321914-49-1
M. Wt: 450.48
InChI Key: UBWRBGPAYCODPS-GQCTYLIASA-N
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Description

(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxol group via an (E)-acrylamido bridge. The structure includes a thioether bond connecting the thiadiazole ring to an acetamido-ethyl ester moiety. Its molecular formula is C₁₉H₁₈N₄O₆S₂, with a molecular weight of 462.49 g/mol.

This compound is likely synthesized through multi-step reactions involving thiol-disulfide exchange (as seen in similar thiadiazole derivatives) or nucleophilic substitution between mercapto-thiadiazole intermediates and activated acetates .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S2/c1-2-26-16(25)8-19-15(24)9-29-18-22-21-17(30-18)20-14(23)6-4-11-3-5-12-13(7-11)28-10-27-12/h3-7H,2,8-10H2,1H3,(H,19,24)(H,20,21,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWRBGPAYCODPS-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₄S
  • Molecular Weight : 319.35 g/mol

Synthesis

The synthesis of this compound involves several steps including the formation of the benzo[d][1,3]dioxole moiety and the thiadiazole ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
Compound XMCF-7 (Breast Cancer)16.19 ± 1.35
Compound YHCT116 (Colorectal Cancer)17.16 ± 1.54

These results suggest that modifications in the structure can significantly enhance cytotoxicity against specific cancer types .

The proposed mechanism of action for compounds with similar structures typically involves the inhibition of key cellular pathways that are essential for cancer cell proliferation. This includes interference with DNA synthesis and repair mechanisms as well as apoptosis induction.

Antimicrobial Activity

In addition to anticancer properties, compounds derived from benzo[d][1,3]dioxole have shown promising antimicrobial activity. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the thiazole and thiadiazole components may contribute to the antimicrobial efficacy through disruption of bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study A : A study on a derivative compound demonstrated significant cytotoxicity in human breast adenocarcinoma cells with an IC50 value comparable to established chemotherapeutics.
  • Case Study B : Another investigation revealed that a similar compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s 1,3,4-thiadiazole ring is shared with EAMTD , while analogs like the triazole derivative in exhibit larger fused-ring systems.
  • Substituents : The benzo[d][1,3]dioxol group distinguishes the target compound from simpler thiadiazoles (e.g., EAMTD) and may enhance binding to aromatic receptor pockets .
  • Biological Activity : Thiadiazole-thiazole hybrids (e.g., compound 7b) show potent anticancer activity, suggesting the target compound’s acrylamido and ester groups could similarly modulate cytotoxicity .

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